RyRs activator 4
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Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for RyRs activator 4 are not extensively detailed in the available literature. it is known that the compound has a molecular weight of 625.72 and a chemical formula of C24H21Br2ClFN5O2 .
Chemical Reactions Analysis
RyRs activator 4 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly mentioned in the available sources. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
RyRs activator 4 is primarily used in scientific research to study the function and regulation of ryanodine receptors. It has applications in chemistry, biology, medicine, and industry. In biology and medicine, it is used to investigate the role of ryanodine receptors in muscle contraction, neurotransmitter release, and other physiological processes . In industry, it is utilized in the development of insecticides due to its larvicidal activity .
Mechanism of Action
RyRs activator 4 exerts its effects by binding to ryanodine receptors, which are calcium release channels located in the sarcoplasmic reticulum of muscle cells. This binding elevates the cytoplasmic calcium concentration, leading to various biological effects, including muscle contraction and neurotransmitter release . The molecular targets and pathways involved include the ryanodine receptors and the associated calcium signaling pathways .
Comparison with Similar Compounds
Similar compounds to RyRs activator 4 include 4-chloro-m-cresol and other ryanodine receptor activators. 4-chloro-m-cresol is also an extensively used activator of ryanodine receptors and has been shown to cause calcium release through these receptors . this compound is unique in its specific larvicidal activity against Mythimna separata . Other similar compounds include various phthalic acid diamides and anthranilic diamides, which also target insect ryanodine receptors .
Properties
Molecular Formula |
C24H21Br2ClFN5O2 |
---|---|
Molecular Weight |
625.7 g/mol |
IUPAC Name |
5-bromo-N-[4-bromo-2-[(Z)-3-(1-cyclopropylethylamino)-2-fluoro-3-oxoprop-1-enyl]-6-methylphenyl]-2-(3-chloropyridin-2-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C24H21Br2ClFN5O2/c1-12-8-16(25)9-15(10-18(28)23(34)30-13(2)14-5-6-14)21(12)31-24(35)19-11-20(26)32-33(19)22-17(27)4-3-7-29-22/h3-4,7-11,13-14H,5-6H2,1-2H3,(H,30,34)(H,31,35)/b18-10- |
InChI Key |
DFCDHTOWRWJBRK-ZDLGFXPLSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br)/C=C(/C(=O)NC(C)C4CC4)\F)Br |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br)C=C(C(=O)NC(C)C4CC4)F)Br |
Origin of Product |
United States |
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